

What is the target of G-5555?

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Compound of Interest

Compound Name: G-5555

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An In-depth Technical Guide to the Molecular Target of **G-5555**

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective small molecule inhibitor primarily targeting the p21-activated kinase 1 (PAK1). This document provides a comprehensive technical overview of **G-5555**, its target engagement, and its effects on downstream signaling pathways. It includes a summary of its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental methodologies for key assays. The information presented is intended to support further research and development of **G-5555** and other modulators of the PAK signaling cascade.

Primary Molecular Target: p21-Activated Kinase 1 (PAK1)

The primary molecular target of **G-5555** is p21-activated kinase 1 (PAK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. PAK1 is a member of the sterile-20 (STE20) family of kinases and is a key effector of the small GTPases Rac1 and Cdc42.^[1] **G-5555** is a high-affinity inhibitor of Group I PAKs, which also include PAK2 and PAK3.^[2]

Biochemical and Cellular Activity of G-5555

G-5555 demonstrates high potency against PAK1 with a K_i of 3.7 nM.^{[2][3][4]} It also potently inhibits PAK2 with a K_i of 11 nM.^{[2][3][4]} In cellular assays, **G-5555** inhibits the phosphorylation

of MEK, a downstream target of PAK1, with an IC50 of 69 nM in EBC1 cells.[5]

Table 1: In Vitro Inhibitory Activity of G-5555

Target	Assay Type	Potency (nM)
PAK1	Ki	3.7[2][3][4]
PAK2	Ki	11[2][3][4]
pMEK (in EBC1 cells)	IC50	69[5]
SIK2	IC50	9[3][4]
KHS1	IC50	10[3][4]
MST4	IC50	20[3][4]
YSK1	IC50	34[3][4]
MST3	IC50	43[3][4]
Lck	IC50	52[3][4]

Kinase Selectivity Profile

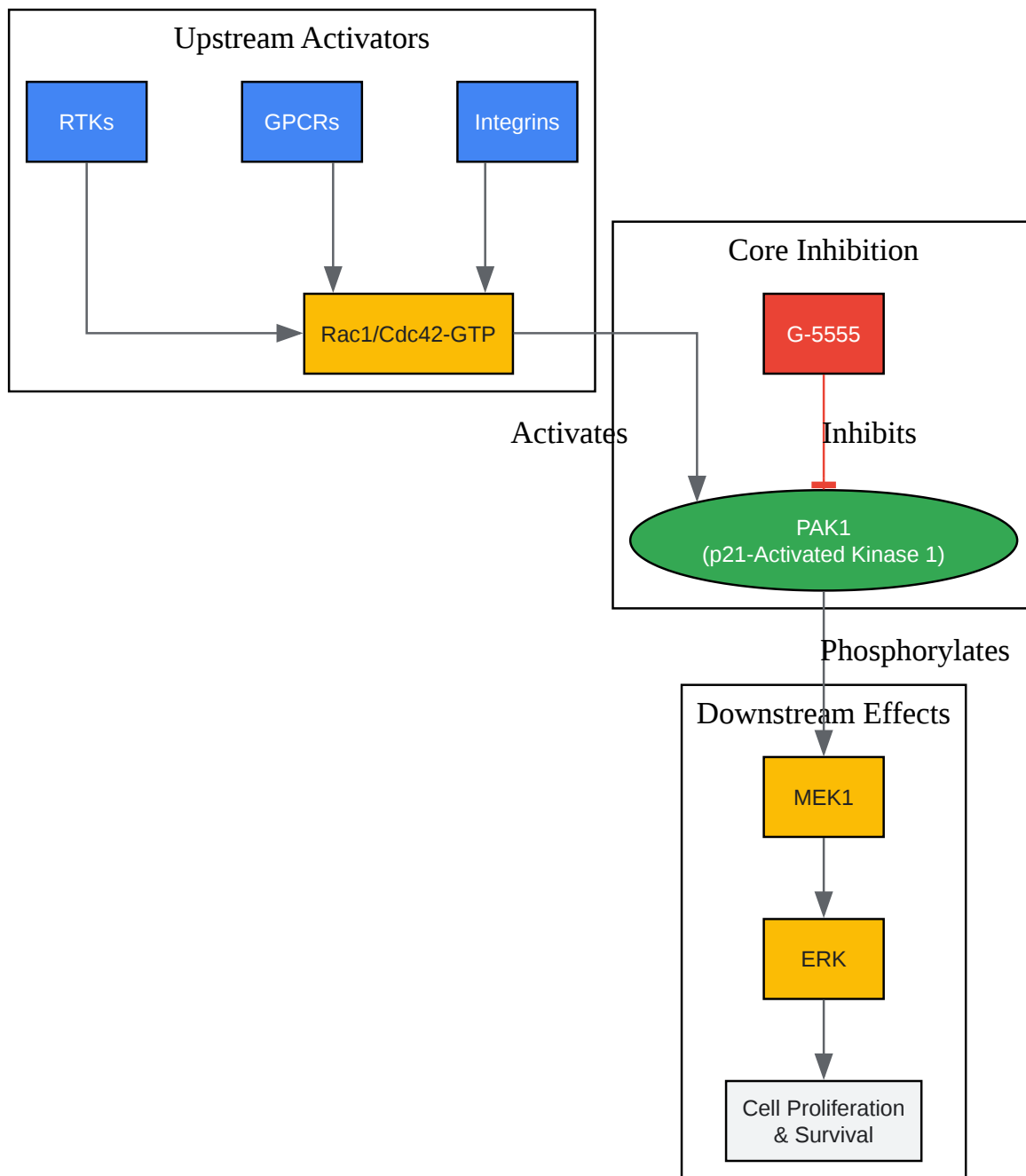
G-5555 exhibits excellent kinase selectivity. In a panel of 235 kinases, only eight, in addition to PAK1, were inhibited by more than 70%.[3][4][5] These include other Group I PAKs (PAK2 and PAK3) as well as KHS1, Lck, MST3, MST4, SIK2, and YSK1.[3][4][5] Notably, **G-5555** shows negligible activity against the hERG channel, with an IC50 greater than 10 μ M, suggesting a low risk of QT interval prolongation.[3][5]

Table 2: Pharmacokinetic Properties of G-5555

Parameter	Species	Value
Bioavailability (F)	Mouse	80% [1] [3]
AUC	Mouse	30 $\mu\text{M}\cdot\text{h}$ [1] [3]
Half-life ($t_{1/2}$)	Mouse	53 min [1]
Blood Clearance (CL _{blood})	Mouse	24.2 mL/min/kg [1]
Bioavailability (F)	Cynomolgus Monkey	72% [1]
Plasma Clearance (CL _p)	Cynomolgus Monkey	3.4 mL/min/kg [1]

Signaling Pathway Modulation

G-5555 exerts its effects by inhibiting the PAK1 signaling pathway. PAK1 is activated by the binding of the GTP-bound forms of the Rho family GTPases, Rac1 and Cdc42. Activated PAK1 then phosphorylates a number of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK pathway and promoting cell proliferation and survival. By inhibiting PAK1, **G-5555** blocks this signaling cascade.



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G-5555 Inhibition of the PAK1 Signaling Pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A representative kinase inhibition assay would be performed using a radiometric or fluorescence-based method. For a radiometric assay:

- Prepare a reaction mixture containing the kinase (e.g., recombinant PAK1), a phosphate-donating substrate (e.g., [γ - 32 P]ATP), and a kinase-specific peptide substrate in a suitable kinase buffer.
- Add **G-5555** at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated peptide.
- Wash the membrane to remove unincorporated [γ - 32 P]ATP.
- Quantify the amount of incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition at each **G-5555** concentration and determine the IC₅₀ value by non-linear regression analysis.

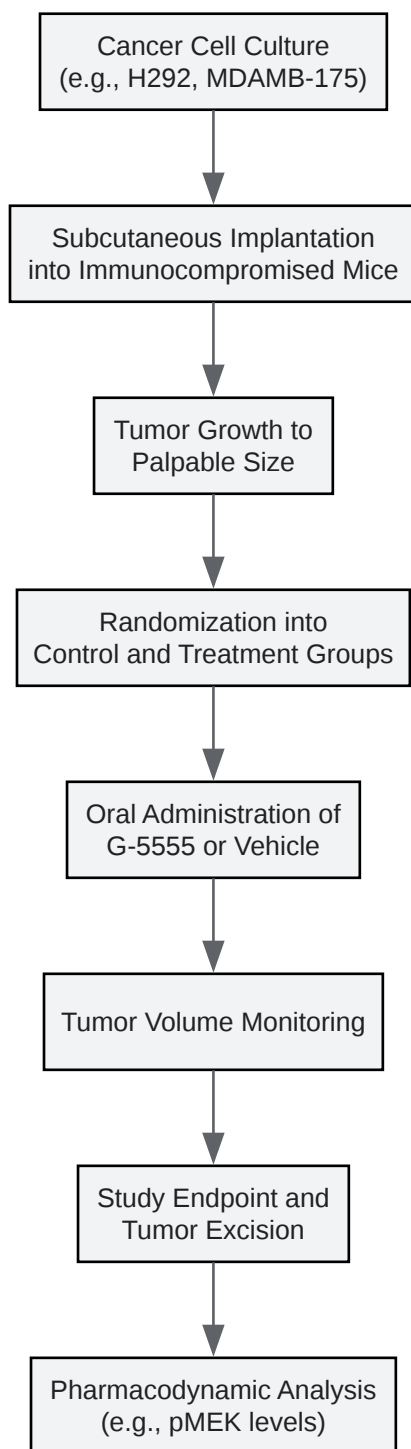
Cellular Phospho-MEK Inhibition Assay

- Culture a relevant cell line (e.g., EBC1 non-small cell lung cancer cells) in appropriate media until they reach a suitable confluency.
- Starve the cells in serum-free media for a period (e.g., 12-24 hours) to reduce basal signaling.
- Treat the cells with various concentrations of **G-5555** for a specified duration.
- Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

- Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Analyze the levels of phosphorylated MEK (pMEK) and total MEK in the cell lysates using an immunoassay method such as Western blotting or a plate-based ELISA.
- For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against pMEK and total MEK, followed by appropriate secondary antibodies.
- Quantify the band intensities and normalize the pMEK signal to the total MEK signal.
- Calculate the percentage of pMEK inhibition at each **G-5555** concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

- Implant a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDAMB-175 breast cancer cells) subcutaneously into immunocompromised mice.[3][6]
- Allow the tumors to grow to a palpable size.
- Randomize the mice into vehicle control and treatment groups.
- Administer **G-5555** orally at a specified dose and schedule (e.g., 25 mg/kg, twice daily).[3][6]
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of target inhibition).
- For pharmacodynamic studies, tumor lysates can be analyzed for levels of pMEK to confirm target engagement in vivo.[5]



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Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

G-5555 is a well-characterized, potent, and selective inhibitor of PAK1 with promising preclinical activity. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a valuable tool for studying the biological functions of PAK1 and a potential starting point for the development of novel therapeutics targeting PAK-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

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